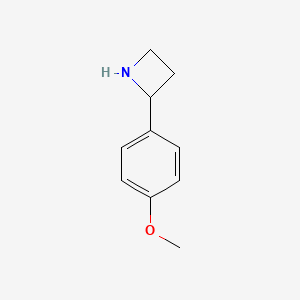

2-(4-Methoxyphenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRQFXJWMOUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)azetidine

Foreword: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector profile compared to more common five- and six-membered rings.[2] This structural feature is increasingly leveraged by drug development professionals to fine-tune physicochemical properties such as solubility and metabolic stability, ultimately enhancing the pharmacokinetic profile of therapeutic candidates.[1][2] The incorporation of the azetidine scaffold is no longer a niche strategy but a validated approach, as evidenced by its presence in several FDA-approved drugs.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a representative analogue, 2-(4-methoxyphenyl)azetidine, intended for researchers, scientists, and professionals in the field of drug development.

I. Strategic Synthesis of this compound: A Rationale-Driven Approach

The synthesis of 2-substituted azetidines can be approached through various methodologies. A highly effective and rational strategy involves the cyclization of a 1,3-amino alcohol precursor. This method is advantageous due to the commercial availability of starting materials and the robust nature of the chemical transformations. The chosen synthetic pathway is a multi-step process designed for clarity, reproducibility, and control over the final product's purity.

The overall synthetic workflow can be visualized as follows:

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)azetidine

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(4-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document serves as a predictive and interpretive guide for researchers. By dissecting the molecule into its constituent structural motifs—the azetidine ring and the 4-methoxyphenyl (anisole) group—and applying fundamental principles of spectroscopic analysis, we can confidently anticipate its spectral features. This approach not only provides a robust framework for the identification and characterization of this compound but also serves as a pedagogical tool for scientists working with novel heterocyclic compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a strained four-membered nitrogen-containing ring with an electron-rich aromatic system. This unique combination dictates its chemical properties and, consequently, its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][2] By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can map the complete proton and carbon framework of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the azetidine ring and the 4-methoxyphenyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the diamagnetic anisotropy of the aromatic ring, and through-bond coupling effects.[1][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~4.0 - 4.5 | Triplet (t) | 1H | Methine proton attached to both the nitrogen and the aromatic ring; deshielded by both. |

| H-3 | ~2.2 - 2.6 | Multiplet (m) | 2H | Methylene protons adjacent to the stereocenter and another methylene group. |

| H-4 | ~3.5 - 3.8 | Multiplet (m) | 2H | Methylene protons adjacent to the nitrogen atom; deshielded. |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Amine proton; chemical shift is solvent-dependent and the signal is often broad. |

| H-Ar (ortho) | ~7.1 - 7.3 | Doublet (d) | 2H | Aromatic protons ortho to the azetidine substituent. |

| H-Ar (meta) | ~6.8 - 7.0 | Doublet (d) | 2H | Aromatic protons meta to the azetidine substituent; shielded by the methoxy group. |

| OCH₃ | ~3.8 | Singlet (s) | 3H | Methoxy group protons. |

Causality Behind Assignments:

-

The proton at C-2 is expected to be the most downfield of the azetidine ring protons due to its benzylic position and proximity to the electronegative nitrogen atom.[4]

-

The protons on C-4 are deshielded by the adjacent nitrogen, while the C-3 protons are expected to be the most upfield of the ring protons.[5]

-

The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be more shielded (upfield) than those ortho to the azetidine ring.[6]

-

The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to couple with.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and provide information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~60 - 70 | Carbon attached to both nitrogen and the aromatic ring; significantly deshielded. |

| C-3 | ~25 - 35 | Methylene carbon in the azetidine ring. |

| C-4 | ~45 - 55 | Methylene carbon adjacent to the nitrogen atom. |

| C-Ar (ipso) | ~130 - 135 | Aromatic carbon attached to the azetidine ring. |

| C-Ar (ortho) | ~127 - 130 | Aromatic carbons ortho to the azetidine substituent. |

| C-Ar (meta) | ~113 - 116 | Aromatic carbons meta to the azetidine substituent; shielded by the methoxy group. |

| C-Ar (para) | ~158 - 162 | Aromatic carbon attached to the methoxy group; strongly deshielded by oxygen. |

| OCH₃ | ~55 | Methoxy carbon. |

Causality Behind Assignments:

-

The carbon atoms of the azetidine ring have characteristic chemical shifts, with C2 and C4 being more downfield due to the influence of the nitrogen atom.[4][7]

-

The aromatic carbon attached to the oxygen of the methoxy group (C-para) will be the most deshielded aromatic carbon.[8]

-

The methoxy carbon itself will appear in the typical region for such functional groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize shim settings to ensure high magnetic field homogeneity.

-

Set an appropriate spectral width and acquisition time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[9][10] The IR spectrum of this compound will be dominated by absorptions corresponding to N-H, C-H, C-N, and C-O bonds, as well as aromatic C=C stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H stretch | Secondary amine | Medium, broad |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H | Medium |

| 2850 - 3000 | C-H stretch (sp³) | Aliphatic C-H | Medium to Strong |

| 1600, 1500, 1450 | C=C stretch | Aromatic ring | Medium to Strong |

| 1240 - 1260 | C-O stretch | Aryl ether (asymmetric) | Strong |

| 1020 - 1050 | C-O stretch | Aryl ether (symmetric) | Medium |

| 1100 - 1200 | C-N stretch | Amine | Medium |

| 810 - 840 | C-H bend (out-of-plane) | 1,4-disubstituted benzene | Strong |

Causality Behind Assignments:

-

The broad N-H stretch is characteristic of a secondary amine and is often broadened due to hydrogen bonding.[11]

-

The aromatic C-H stretches appear at a higher frequency than aliphatic C-H stretches.[12]

-

The strong absorption around 1250 cm⁻¹ is a hallmark of the asymmetric C-O-C stretch of an aryl ether (anisole moiety).[13]

-

The out-of-plane C-H bending vibration in the fingerprint region is highly diagnostic for the substitution pattern of the aromatic ring.[10]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[14]

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 134 | [C₉H₁₂N]⁺ | α-cleavage: loss of the methoxy radical (•OCH₃) followed by rearrangement |

| 121 | [C₇H₇O]⁺ | Benzylic cleavage leading to the methoxybenzyl cation, which can rearrange to a methoxytropylium ion |

| 108 | [C₇H₈O]⁺˙ | Cleavage of the azetidine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Causality Behind Fragmentation:

-

Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[15][16]

-

The most favorable fragmentation pathway for alkyl-substituted benzenes is benzylic cleavage, which in this case would lead to the formation of a stable methoxybenzyl cation (m/z 121). This ion is resonance-stabilized and can rearrange to the even more stable tropylium ion structure.[16]

-

α-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[14]

Visualizing the Fragmentation

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the molecules using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to determine the molecular ion and identify fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing upon data from analogous structures, we have constructed a detailed and scientifically grounded framework for the analysis of this compound. The provided protocols offer standardized methods for acquiring high-quality experimental data. This document should serve as a valuable resource for researchers in the synthesis, identification, and application of novel azetidine derivatives, enabling them to interpret their own experimental findings with confidence.

References

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

University of Massachusetts. IR Group Frequencies. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Bartleby.com. IR Spectrum Of Anisole. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

SpectraBase. Anisole. [Link]

-

Michigan State University. IR Chart. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

PhotochemCAD. Anisole. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. [Link]

-

Journal of Organic Chemistry. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. [Link]

-

National Institute of Standards and Technology. Anisole - NIST WebBook. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

-

ResearchGate. (2018). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). [Link]

-

ResearchGate. (2015). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. [Link]

-

PubChemLite. 2-(4-fluoro-3-methoxyphenyl)azetidine (C10H12FNO). [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

-

PubChem. 2-[3-[[2-Chloro-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. [Link]

-

PubChem. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. [Link]

-

PubChem. 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. [Link]

-

National Institutes of Health. (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

- Google Patents. (2000).

-

ResearchGate. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

-

Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

National Center for Biotechnology Information. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

-

ResearchGate. (2019). Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent?. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine. [Link]

-

ACS Publications. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. IR Group Frequencies [owl.umass.edu]

- 13. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. GCMS Section 6.9.5 [people.whitman.edu]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, imparts unique structural and electronic properties that can enhance the pharmacological profile of drug candidates. This document details the known and predicted physicochemical characteristics, synthesis, reactivity, and spectral analysis of this compound, offering valuable insights for its application in drug discovery and development. The guide is structured to provide both foundational knowledge and practical experimental guidance for researchers in the field.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines have emerged as a valuable structural motif in medicinal chemistry, offering a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine.[1] The inherent ring strain of approximately 25.4 kcal/mol not only influences the molecule's three-dimensional conformation but also its reactivity, providing a unique handle for synthetic diversification.[2] The incorporation of an azetidine ring can lead to improvements in key drug-like properties, including solubility, metabolic stability, and ligand-receptor binding interactions.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1]

This compound, in particular, combines the unique properties of the azetidine ring with the well-known 4-methoxyphenyl group, a common pharmacophore in many biologically active compounds. Understanding the fundamental physical and chemical properties of this specific molecule is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents.[4][5]

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Core Molecular Data

The fundamental molecular identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1219967-66-4 | [6] |

| Molecular Formula | C₁₀H₁₃NO | [6] |

| Molecular Weight | 163.22 g/mol | [6] |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCN2 | - |

Physical State and Appearance

Melting and Boiling Points

Experimentally determined melting and boiling points for this compound have not been explicitly reported in the surveyed literature. The boiling point of the parent azetidine is 61-62 °C, but the addition of the bulky 4-methoxyphenyl group is expected to significantly increase this value.[7]

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data for this compound is not available, a general understanding of its likely solubility can be inferred from its structure.

-

Organic Solvents: Given its aromatic and heterocyclic nature, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.

-

Aqueous Solubility: The presence of the nitrogen atom in the azetidine ring provides a site for protonation, suggesting that the compound's aqueous solubility will be pH-dependent. Under acidic conditions, the formation of the corresponding hydrochloride salt would likely increase its water solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

For researchers seeking to quantify the aqueous solubility of this compound, the shake-flask method is a reliable and widely accepted protocol.[8][9]

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Synthesis of this compound

The synthesis of 2-arylazetidines can be achieved through various synthetic routes. A general and scalable two-step method starting from commercially available oxiranes provides a reliable pathway to this class of compounds.[8][10][11]

Synthetic Strategy: Intramolecular Cyclization of an Oxirane Precursor

This method involves the initial synthesis of an N-substituted oxiranylmethyl-benzylamine derivative, followed by a base-mediated intramolecular cyclization to form the azetidine ring.[8][9][12]

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Methoxybenzyl)-N-((oxiran-2-yl)methyl)amine

-

Dissolve 4-methoxybenzylamine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add epichlorohydrin (1 equivalent) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxirane precursor.

Step 2: Synthesis of this compound

-

Prepare a solution of a strong, non-nucleophilic base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR superbase), in dry THF at -78 °C.[11]

-

Add a solution of the N-(4-methoxybenzyl)-N-((oxiran-2-yl)methyl)amine precursor (1 equivalent) in dry THF dropwise to the cold base solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the cyclization by TLC.

-

Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate as described in Step 1.

-

Purify the crude this compound by column chromatography.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the strained four-membered ring and the presence of the secondary amine.

Ring-Opening Reactions

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or strong nucleophiles.[13][14] This reactivity can be harnessed for the synthesis of more complex acyclic amines.[15] The stability of aryl azetidines can be influenced by the pH of the environment, with decomposition being more rapid under acidic conditions due to protonation of the azetidine nitrogen.[16]

N-Alkylation and N-Acylation

The secondary amine of the azetidine ring is nucleophilic and can readily undergo reactions with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides are common transformations to introduce substituents at the nitrogen atom, further diversifying the molecular scaffold.[17]

Stability and Storage

N-unsubstituted azetidines are generally stable compounds but can be sensitive to strong acids. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere. If the compound is in solution, neutral or slightly basic conditions are preferred to minimize the risk of acid-catalyzed decomposition.[16]

Spectral Characterization

While specific, experimentally verified spectra for this compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the azetidine ring.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm.

-

Azetidine Protons: A set of complex multiplets in the upfield region (typically δ 2.0-4.5 ppm) corresponding to the CH and CH₂ groups of the azetidine ring. The proton at the C2 position, being benzylic, is expected to be downfield relative to the other azetidine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon bearing the methoxy group will be significantly downfield.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Azetidine Carbons: Signals in the upfield region, typically between δ 20-60 ppm. The C2 carbon, attached to the aromatic ring, will be the most downfield of the azetidine carbons.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would involve the loss of fragments from the azetidine ring and the methoxy group. Common fragmentation pathways for similar structures include cleavage of the bonds adjacent to the nitrogen atom.[18]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. Its structural features can be exploited to modulate a variety of pharmacological targets.

Bioisosteric Replacement

The azetidine ring can serve as a bioisostere for larger, more flexible rings like piperidine or pyrrolidine. This substitution can lead to improved metabolic stability and a more defined conformational presentation to the target receptor.[1]

Neurological and Psychiatric Disorders

Azetidine derivatives have shown promise as modulators of central nervous system (CNS) targets.[3] For instance, analogs of this compound have been investigated as potent inhibitors of vesicular dopamine uptake, suggesting potential applications in the treatment of substance abuse disorders.[12][14][17]

Anticancer Activity

The azetidine moiety has been incorporated into molecules with demonstrated anticancer activity.[4][5] The rigid framework of the azetidine can be used to orient pharmacophoric groups in a way that enhances their binding to cancer-related targets.

Caption: Potential applications of the this compound scaffold.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its unique combination of a strained azetidine ring and an electronically important 4-methoxyphenyl group makes it an attractive starting point for the design of novel therapeutic agents. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide provides a solid foundation based on existing literature for analogous compounds and established experimental protocols. Further research to fully characterize this molecule will undoubtedly facilitate its broader application in the field of drug discovery.

References

-

Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]

- BenchChem. (2025). A Comparative Analysis of 2-Arylazetidine Synthesis Methods. BenchChem.

-

Ding, D., Nickell, J. R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6771-6777. [Link]

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252.

-

Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239*. [Link]

- Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386.

- Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactams. Current Medicinal Chemistry, 9(10), 959-983.

-

Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry, 21(21), 6771–6777. [Link]

- Singh, G. S., & D’hooghe, M. (2017). Recent advances in the chemistry of azetidines and azetidin-2-ones. Tetrahedron, 73(29), 4103-4131.

-

ChemSynthesis. (2025). 1-[2-(4-methoxyphenyl)ethyl]-2-azetidinone. Retrieved from [Link]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Singh, R. P., & Kumar, V. (2013). Synthesis and N-deprotection of N-(4-ethoxyphenyl) azetidin-2-ones. Molecules, 18(9), 11098-11110.

- Bach, T. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.

- Eastman, K. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599–1604.

- Cheekatla, S. R. (2026, January 5).

- Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2590.

- Kobayashi, Y. (2000). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. Journal of the Japan Chemical Society, (12), 847-857.

- LibreTexts Chemistry. (2023, August 29).

- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Request PDF.

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines [frontiersin.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - (2r)-2-benzyl-n-[(4-methoxyphenyl)methyl]-n-methyl-4-oxo-azetidine-1-carboxamide (C20H22N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Methoxyphenyl) Azetidine | CymitQuimica [cymitquimica.com]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. researchgate.net [researchgate.net]

- 17. scholars.uky.edu [scholars.uky.edu]

- 18. PubChemLite - 2-(4-fluoro-3-methoxyphenyl)azetidine (C10H12FNO) [pubchemlite.lcsb.uni.lu]

2-(4-Methoxyphenyl)azetidine structural analogues and derivatives

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azetidine: Structural Analogues and Derivatives for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its unique combination of properties—notably the significant ring strain of approximately 25.4 kcal/mol—confers a rigid, sp3-rich character that is highly sought after in the quest to "escape flatland" and improve the pharmacokinetic profiles of new chemical entities.[2][3] This inherent strain makes the azetidine ring more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough to engage in unique chemical transformations.[3] The incorporation of an azetidine motif can enhance metabolic stability, improve solubility, and provide a novel vector in three-dimensional space for interacting with biological targets.[2] This guide focuses on a particularly valuable subset of this chemical class: this compound and its derivatives, exploring the synthesis, biological activity, and structure-activity relationships that make this scaffold a fertile ground for therapeutic innovation.

The this compound Core: Physicochemical and Pharmacological Significance

The this compound scaffold is a privileged starting point for library synthesis due to the distinct properties of its two key components: the azetidine ring and the 4-methoxyphenyl group.

-

The Azetidine Ring: As a saturated heterocycle, the azetidine moiety increases the three-dimensional character of a molecule. This departure from the flat, aromatic structures common in many drug candidates can lead to improved target selectivity and reduced off-target toxicity. The ring's conformational rigidity helps to lock in a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target.[2]

-

The 4-Methoxyphenyl Group: The "p-methoxyphenyl" (PMP) group is a common protecting group in organic synthesis, but in the context of a final drug molecule, it serves several functions. The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule. It also provides a site for potential metabolism (O-demethylation) by cytochrome P450 enzymes, which can be a key consideration in drug design for controlling pharmacokinetic profiles. Furthermore, the phenyl ring itself offers a large surface for hydrophobic and pi-stacking interactions with biological targets.

The combination of these two moieties creates a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) disorders.[1][4]

Synthetic Strategies: Accessing the this compound Scaffold and its Derivatives

The synthesis of substituted azetidines has historically been challenging, but recent advances have made these structures more accessible.[1] Key strategies for synthesizing the this compound core and its analogues generally fall into two main categories: intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization of Acyclic Precursors

This is a robust and widely used method for forming the azetidine ring. The general approach involves the synthesis of a linear precursor containing a leaving group at the γ-position relative to a nitrogen atom, which then undergoes an intramolecular nucleophilic substitution to form the four-membered ring.

A representative workflow for this approach is outlined below:

Caption: A generalized workflow for the synthesis of 2-arylazetidines via intramolecular cyclization.

[2+2] Cycloaddition Reactions

These reactions form the four-membered ring in a single step from two components. The most common example for forming azetidin-2-ones (β-lactams), a close relative of azetidines, is the Staudinger reaction between an imine and a ketene.[5] For azetidines themselves, photochemical methods like the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, can be employed.[3]

Derivatization of the Core Scaffold

Once the core this compound is synthesized, it can be further functionalized to create a library of analogues.

-

N-Functionalization: The nitrogen atom of the azetidine ring is a nucleophile and can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the final compound.

-

C3-Functionalization: Recent advances in C-H activation have enabled the direct functionalization of the C3 position of the azetidine ring, allowing for the stereospecific introduction of aryl or alkyl groups.[6]

Experimental Protocol: Synthesis of N-Aryl-2-cyanoazetidines

The following protocol is adapted from a general method for the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols.[7]

Step 1: Copper-Catalyzed N-Arylation

-

To a solution of the starting β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the aryl halide (e.g., 4-bromoanisole, 1.2 equiv), copper(I) iodide (0.1 equiv), a ligand (e.g., L-proline, 0.2 equiv), and a base (e.g., K2CO3, 2.0 equiv).

-

Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

-

After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated amino alcohol.

Step 2: N-Cyanomethylation

-

Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile.

-

Add bromoacetonitrile (1.5 equiv) and a base (e.g., K2CO3, 2.0 equiv).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: One-Pot Mesylation and Ring Closure

-

Dissolve the N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

-

Stir the reaction at 0 °C for 1 hour.

-

Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS, 2.0 equiv) and allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract the product with dichloromethane.

-

Dry the combined organic layers over Na2SO4, filter, and concentrate.

-

Purify the final product by column chromatography to obtain the desired 2-(4-methoxyphenyl)-azetidine derivative.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight key findings and the underlying structure-activity relationships.

Anticancer Activity: Tubulin Polymerization Inhibitors

A significant body of research has focused on azetidin-2-ones (β-lactams) bearing a 4-methoxyphenyl group as potent anticancer agents that target tubulin polymerization.[8] These compounds often act at the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][9]

Caption: Simplified pathway for the anticancer action of tubulin-destabilizing azetidine derivatives.

Structure-Activity Relationship Insights for Anticancer Activity:

| Modification Site | Structural Change | Impact on Activity | Reference |

| Azetidine C3-position | Introduction of aryl, vinyl, or hydroxyl groups | Generally increases antiproliferative properties. | [8] |

| Phenyl Ring B | 3-hydroxy-4-methoxy substitution (analogue of Combretastatin A-4) | Leads to highly potent compounds (IC50 in the nanomolar range). | [9] |

| Phenyl Ring B | 3-amino-4-methoxy substitution | Contributes significantly to antitubulin activity. | [9] |

| Azetidin-2-one Ring | trans configuration of C3 and C4 substituents | Often confirmed in active compounds by X-ray crystallography. | [8] |

Cholesterol Absorption Inhibitors

Azetidin-2-ones, particularly those with aryl substituents at the N1 and C4 positions, have been investigated as cholesterol absorption inhibitors.[10] While the precise molecular mechanism is not fully elucidated, clear structure-activity relationships have been established, suggesting a specific molecular target.[10] The 4-methoxyphenyl group is a common feature in this class of compounds.

Antimicrobial and Other Activities

The azetidine scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antimalarial, and anti-inflammatory effects.[1][4][6] For example, spirocyclic azetidines equipped with a nitrofuran "warhead" have demonstrated excellent activity against Mycobacterium tuberculosis.[11] The versatility of the azetidine core allows for its incorporation into diverse structures tailored for specific biological targets.

Biological Evaluation: A Protocol for Assessing Antiproliferative Activity

To determine the anticancer potential of newly synthesized this compound derivatives, a standard cell viability assay is employed.

Protocol: AlamarBlue Cell Viability Assay

-

Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Incubation: Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Paclitaxel). Incubate the plates for 48-72 hours.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well and incubate for an additional 2-4 hours.

-

Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Emerging Trends

The field of azetidine chemistry is rapidly evolving. Key future directions for this compound derivatives include:

-

Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes will be crucial for accessing enantiomerically pure compounds, which is often a requirement for clinical development.[6]

-

Bioisosteric Replacement: Using the azetidine ring as a bioisostere for other common rings in known drugs (like piperidine or pyrrolidine) to improve pharmacokinetic properties.[12]

-

Photochemical Methods: Expanding the use of photochemical reactions for the synthesis and functionalization of azetidines, which can offer novel reactivity under mild conditions.[3][12]

-

New Biological Targets: Exploring the utility of this scaffold against a broader range of biological targets beyond the current focus on cancer and infectious diseases.

The this compound core represents a validated and highly tractable starting point for the development of next-generation therapeutics. Its unique structural and physicochemical properties, combined with increasingly sophisticated synthetic methodologies, ensure that it will remain a valuable scaffold in the medicinal chemist's toolbox for years to come.

References

-

Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. Retrieved January 19, 2026, from [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Solankee, A., & Tailor, J. (2017). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Chemistry International, 3(2), 123-134. Retrieved January 19, 2026, from [Link]

-

Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100129. Retrieved January 19, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 19, 2026, from [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved January 19, 2026, from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Azetidines of pharmacological interest. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

-

Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. (2026). Bioorganic Chemistry, 169, 109465. Retrieved January 19, 2026, from [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-1-yl)acrylate. (2023). Molecules, 28(3), 1083. Retrieved January 19, 2026, from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). Organic & Biomolecular Chemistry, 15(39), 8316-8339. Retrieved January 19, 2026, from [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Sci-Hub: are you are robot? [sci-hub.ru]

- 5. Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

Topic: Ring Strain and Conformational Analysis of 2-Arylazetidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-arylazetidine scaffold is a privileged motif in medicinal chemistry, imparting unique three-dimensional structure and metabolic stability to bioactive molecules.[1] The inherent ring strain of the four-membered ring governs its reactivity and, crucially, its conformational preferences.[2][3] Understanding the subtle interplay between this strain, steric effects, and non-covalent interactions is paramount for rational drug design. This guide provides a comprehensive analysis of the conformational landscape of 2-arylazetidines, integrating theoretical principles with field-proven experimental and computational methodologies. We will explore the puckered nature of the azetidine ring, the factors dictating the orientation of the 2-aryl substituent, and the detailed protocols required for definitive conformational assignment.

The Azetidine Ring: A Balance of Strain and Stability

Azetidine, a four-membered nitrogen-containing heterocycle, exists in a delicate balance. Its reactivity is largely driven by a significant ring strain of approximately 25.4 kcal/mol.[2] This value positions it between the highly reactive aziridines (~27.7 kcal/mol) and the more stable, less reactive pyrrolidines (~5.4 kcal/mol).[2] This strain arises from two primary sources:

-

Angle Strain: The internal bond angles in a planar four-membered ring would be 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to inefficient orbital overlap and weaker bonds.[4]

-

Torsional Strain: In a planar conformation, the C-H bonds on adjacent carbon atoms would be fully eclipsed, resulting in repulsive electronic interactions.[4]

To alleviate this combined strain, the azetidine ring adopts a non-planar, puckered conformation.[5] This puckering, or folding, increases the bond angles and staggers the substituents, thereby reducing both angle and torsional strain.[4] The degree of puckering can be quantified by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for unsubstituted azetidine in the gas phase is approximately 37°.[5]

| Ring System | Ring Strain (kcal/mol) |

| Aziridine | ~27.7 |

| Azetidine | ~25.4[2] |

| Pyrrolidine | ~5.4 |

| Cyclobutane | ~26.5 |

Table 1: Comparative ring strain energies of small nitrogen heterocycles and cyclobutane.

Conformational Landscape of 2-Arylazetidines

The introduction of a bulky aryl substituent at the C2 position profoundly influences the ring's conformational equilibrium. The primary consideration is the orientation of the aryl group relative to the azetidine ring to minimize steric hindrance. This leads to two principal puckered conformations:

-

Pseudo-Equatorial Conformer: The aryl group occupies a position analogous to an equatorial substituent in cyclohexane. This is generally the more stable conformation as it minimizes steric clashes with the protons on the C3 and C4 atoms of the azetidine ring.[5]

-

Pseudo-Axial Conformer: The aryl group is oriented perpendicular to the general plane of the ring. This conformation is typically higher in energy due to steric repulsion.

Beyond simple sterics, non-covalent interactions can further stabilize specific conformations.[6][7][8] Interactions such as C-H···π interactions between the azetidine ring protons and the aryl system, or lone-pair···π interactions between the nitrogen lone pair and the aryl ring, can influence the precise puckering amplitude and the rotational position (rotamer) of the aryl group.

Methodologies for Conformational Elucidation

A dual-pronged approach combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical computational modeling is the gold standard for assigning the conformation of 2-arylazetidines.

NMR Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy, particularly ¹H NMR, provides time-averaged information about the molecule's structure in solution.[9][10] The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH).

The Karplus Relationship: The magnitude of the ³J coupling constant is directly related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[11][12]

J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[11] In simple terms, a large ³J value (typically 8-10 Hz) corresponds to a trans (anti-periplanar, φ ≈ 180°) relationship, while a smaller ³J value (typically 5-8 Hz) indicates a cis (gauche, φ ≈ 60°) relationship.[13][14] By measuring the coupling constants between the C2 proton and the two diastereotopic C3 protons, one can deduce the dihedral angles and thus the ring's puckering and the preferred conformation.

| Proton Coupling | Typical Dihedral Angle (φ) | Expected ³J Value (Hz) | Inferred Relationship |

| H2 – H3trans | ~160-180° | > 8.0 | trans (pseudo-diaxial) |

| H2 – H3cis | ~30-60° | < 8.0 | cis (pseudo-axial/equatorial) |

Table 2: Representative ¹H NMR coupling constants and their correlation to the relative orientation of protons in a puckered 2-substituted azetidine ring. Note that J_trans is typically lower than J_cis in azetidines, contrary to cyclohexanes, a key diagnostic feature.[13]

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-arylazetidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and unambiguously assign the signals for H2, H3, and H4.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to confirm through-space proximity, which helps differentiate cis/trans isomers.[13] For example, a NOE correlation between H2 and H4 protons on the same face of the ring confirms a cis relationship.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

From the 1D ¹H spectrum, accurately measure the coupling constants (³J) for the C2 proton with the two C3 protons.

-

Apply the Karplus equation or use established empirical data for azetidines to correlate the measured ³J values with dihedral angles.[12][15]

-

Use the derived dihedral angles to construct a model of the dominant conformation in solution.

-

Computational Modeling: The Theoretical Framework

Quantum chemical methods provide a powerful tool to complement experimental data.[16][17] Density Functional Theory (DFT) is particularly effective for calculating the geometries and relative energies of different conformers.

A typical computational workflow involves:

-

Conformational Search: Identifying all possible low-energy conformations (puckered states, aryl rotamers).

-

Geometry Optimization: Calculating the minimum energy structure for each conformer.

-

Energy Calculation: Determining the relative stability of each optimized conformer. The global minimum corresponds to the most populated state.

-

Property Prediction: Calculating NMR parameters (chemical shifts, coupling constants) for the low-energy conformers to compare with experimental data.

-

Structure Building: Construct a 3D model of the 2-arylazetidine molecule using a molecular builder (e.g., Avogadro, GaussView).

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or semi-empirical method.

-

Conformational Search: Systematically rotate the puckering angle and the C2-Aryl bond to generate a series of starting geometries.

-

DFT Optimization: For each low-energy conformer identified, perform a full geometry optimization and frequency calculation using DFT. A common level of theory is B3LYP with a 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: To better mimic experimental conditions, include a solvent model (e.g., Polarizable Continuum Model, PCM) during the final energy calculations.

-

Analysis:

-

Compare the relative energies (ΔE or ΔG) of the optimized conformers to determine the most stable structure.

-

Measure the key dihedral angles in the lowest-energy conformer.

-

Use the optimized geometry to predict ¹H NMR coupling constants and compare them with the experimental values for validation.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Non-covalent interactions in biomacromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Introduction: Noncovalent Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.ru [sci-hub.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Karplus equation - Wikipedia [en.wikipedia.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. youtube.com [youtube.com]

- 15. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Azetidine Alkaloids: From Natural Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Azetidine alkaloids, a class of nitrogen-containing heterocyclic compounds, have transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry. Characterized by a strained four-membered ring, these molecules possess unique stereochemical and physicochemical properties that are highly advantageous for drug design. Their journey began with the isolation of L-azetidine-2-carboxylic acid from the lily of the valley in the mid-20th century, revealing nature's own utilization of this unique scaffold.[1] This guide provides a comprehensive technical overview of the discovery of azetidine alkaloids, their diverse natural sources, the intricate biosynthetic pathways that create them, and the methodologies for their isolation and characterization. Furthermore, it delves into their biological significance, mechanisms of action, and their expanding role as a privileged motif in the development of next-generation therapeutics.

Introduction to Azetidine Alkaloids

Azetidines are four-membered saturated heterocycles containing a nitrogen atom.[1][2] This seemingly simple structure is defined by significant ring strain and a rigid, non-planar conformation.[3][4] These characteristics are not liabilities but rather assets in medicinal chemistry; the constrained geometry allows for precise three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3][5] Furthermore, the sp³-rich character of the azetidine ring often imparts improved metabolic stability and solubility compared to aromatic counterparts, addressing key pharmacokinetic challenges in drug development.[3] The parent azetidine ring is the foundation for a diverse range of natural products and synthetic compounds with broad pharmacological potential.[3][4][6]

Caption: Biosynthesis of Azetidine-2-carboxylic acid (AZE) from SAM.

Isolation and Characterization Protocols

The isolation and structural elucidation of azetidine alkaloids from natural sources require a systematic approach combining extraction, chromatography, and spectroscopy. The choice of methodology is dictated by the polarity and stability of the target compounds.

Experimental Workflow: Isolation and Purification

This protocol describes a generalized, self-validating system for isolating polar azetidine alkaloids like AZE from plant material.

Caption: General workflow for azetidine alkaloid isolation.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Lyophilize (freeze-dry) fresh biological material (e.g., plant leaves, bacterial culture) to remove water without thermal degradation.

-

Causality: Water can interfere with extraction efficiency and promote enzymatic degradation of target compounds.

-

Action: Grind the dried material into a fine powder.

-

Causality: This increases the surface area, maximizing contact with the extraction solvent for higher yield.

-

-

Extraction:

-

Action: Macerate or sonicate the powdered sample in an appropriate solvent (e.g., 80% methanol/water for polar alkaloids like AZE).

-

Causality: Methanol is effective at disrupting cell membranes and solubilizing a wide range of metabolites. The water content ensures the extraction of highly polar compounds like amino acid derivatives.

-

-

Purification:

-

Action: Concentrate the crude extract in vacuo. Perform liquid-liquid partitioning against a non-polar solvent like hexane or ethyl acetate to remove lipids and chlorophyll.

-

Causality: This preliminary cleanup is crucial to prevent overloading of the subsequent chromatography columns and improves separation efficiency.

-

Action: Subject the aqueous, polar fraction to ion-exchange chromatography.

-

Causality: For amino acid-like alkaloids (e.g., AZE), which are zwitterionic, ion-exchange chromatography provides excellent separation based on charge.

-

Action: Further purify the relevant fractions using High-Performance Liquid Chromatography (HPLC), often with a polar column (e.g., C18 reverse-phase with an aqueous mobile phase).

-

Causality: HPLC offers high resolution, allowing for the isolation of the target compound to a high degree of purity required for structural analysis.

-

-

Characterization:

-

Action: Analyze the purified compound using a suite of spectroscopic techniques. [7][8][9] * Trustworthiness: A combination of methods is a self-validating system. Data from each technique must be congruent to confirm the final structure.

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC): Elucidates the carbon-hydrogen framework and connectivity, confirming the four-membered ring structure and the position of substituents.

-

Infrared (IR) Spectroscopy: Identifies functional groups, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch). [8][9]

-

-

Biological Significance and Toxicity

The biological activity of azetidine alkaloids is largely rooted in their structural mimicry of proteinogenic amino acids, particularly proline.

Mechanism of Action: The Proline Analogue

L-azetidine-2-carboxylic acid (AZE) is a close structural analogue of L-proline, differing only by the absence of one methylene group in its ring. [10]This similarity is the key to its potent biological effects.

-

Misincorporation into Proteins: During protein synthesis, AZE can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline. [11][12]* Protein Misfolding: The smaller, more strained four-membered ring of AZE disrupts the protein's secondary and tertiary structure. It alters the peptide backbone's geometry at positions where proline would normally introduce specific kinks. [12]* Cellular Stress and Toxicity: The accumulation of these malformed, non-functional proteins triggers the unfolded protein response (UPR) and other cellular stress pathways, which can ultimately lead to cell death (apoptosis). [11][12]This mechanism is the basis for its toxicity to competing plants and predators. [10][11]

Pharmacological Potential

While some azetidine alkaloids are known for their toxicity, the unique structural properties of the azetidine scaffold make it highly attractive for drug development. [4]Synthetic and natural derivatives have demonstrated a wide spectrum of pharmacological activities. [3][6]

-

Anticancer and Antibacterial Agents: The rigid scaffold can be decorated with functional groups to target specific enzymes or receptors in cancer cells or bacteria. [4][6][13]* Central Nervous System (CNS) Modulators: The ability of the azetidine ring to improve properties like metabolic stability and blood-brain barrier penetration makes it a valuable component in the design of drugs targeting CNS disorders. [3][4]* FDA-Approved Drugs: The utility of the azetidine motif is validated by its presence in several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), where it enhances receptor selectivity and improves pharmacokinetic profiles. [3][5]

Conclusion and Future Perspectives

The journey of azetidine alkaloids from their discovery in humble plants to their incorporation into life-saving medicines is a powerful illustration of the value of natural product chemistry. Initially identified as plant defense toxins, their unique chemical architecture—defined by ring strain and conformational rigidity—has been harnessed by medicinal chemists to design novel therapeutics with improved efficacy and pharmacokinetics.

Future research will likely focus on discovering new azetidine-containing natural products from unexplored ecological niches, such as marine microorganisms and endophytic fungi. A deeper understanding of their biosynthetic pathways could enable the bioengineering of microorganisms to produce novel azetidine derivatives. As synthetic methodologies continue to advance, the azetidine scaffold is poised to remain a dynamic and privileged frontier in the quest for next-generation pharmaceuticals. [3]

References

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Azetidines of pharmacological interest. (2021). PubMed.

- The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society.

- Azetidines of pharmacological interest. (2025).

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Azetidine-2-carboxylic acid. Grokipedia.

- Azetidine-2-carboxylic acid. Wikipedia.

- Azetidines in Drug Discovery. PharmaBlock.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). PubMed Central.

- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz

- Biosyntheses of azetidine-containing natural products. (2023).

- Synthesis and characterization of some Azetidines deriv

- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. (2018).

- Biosyntheses of azetidine-containing n

- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing- Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa.

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Medical Science.

- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. NeuroQuantology.

- Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosyntheses of azetidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 8. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methoxyphenyl)azetidine Properties

Abstract

In the landscape of modern drug discovery, the early and accurate characterization of small molecules is paramount to reducing attrition rates and development costs. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel structural vectors.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico prediction of key pharmaceutical properties of a representative molecule, 2-(4-Methoxyphenyl)azetidine. We move beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document details step-by-step protocols for predicting physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential bioactivity through molecular docking. Each protocol is designed as a self-validating system, grounded in authoritative references and visualized through clear workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Early Computational Profiling

The Azetidine Scaffold: A Strain-Driven Advantage in Medicinal Chemistry

Azetidines are fascinating four-membered heterocycles whose chemical reactivity is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for unique and controllable reactivity, making the scaffold a versatile tool in organic synthesis.[1][2] In drug design, the compact, rigid nature of the azetidine ring serves as a valuable bioisostere for other groups, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target engagement. Its three-dimensional character provides exit vectors that can explore chemical space in ways that traditional aromatic rings cannot, making it a key component in many modern therapeutic agents.

Focus Molecule: this compound